Cyclo(L-Pro-L-Val): A Technical Guide to its Natural Microbial Sources, Biosynthesis, and Analysis
Cyclo(L-Pro-L-Val): A Technical Guide to its Natural Microbial Sources, Biosynthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(L-Pro-L-Val) is a cyclic dipeptide, a member of the 2,5-diketopiperazine (DKP) class of natural products. Composed of L-proline and L-valine residues, this small molecule has garnered significant interest within the scientific community due to its diverse biological activities, including antimicrobial, anti-inflammatory, and quorum sensing inhibitory properties. Found in a variety of natural sources, bacteria and fungi stand out as prominent producers. This technical guide provides an in-depth overview of the natural microbial sources of cyclo(L-Pro-L-Val), details on its biosynthesis, and comprehensive experimental protocols for its isolation, characterization, and quantification.
Natural Sources of Cyclo(L-Pro-L-Val) in Bacteria and Fungi
A wide array of bacterial and fungal species have been identified as natural producers of cyclo(L-Pro-L-Val). These microorganisms synthesize this cyclodipeptide as a secondary metabolite, often as part of a complex mixture of bioactive compounds.
Bacterial Sources:
Numerous bacterial genera are known to produce cyclo(L-Pro-L-Val). Notable examples include:
-
Pseudomonas spp.: Various species within this genus, such as Pseudomonas aeruginosa and Pseudomonas aurantiaca, have been reported to produce cyclo(L-Pro-L-Val)[1][2]. In P. aeruginosa, its production has been linked to quorum sensing, a cell-to-cell communication system[3].
-
Bacillus spp.: Several species of Bacillus, including B. pumilus, B. thuringiensis, B. endophyticus, and B. amyloliquefaciens, are known producers[4]. For instance, cyclo(D-Pro-L-Val), a stereoisomer, has been isolated from Bacillus amyloliquefaciens and shown to have antifungal activity[4].
-
Lysobacter capsici: This bacterium is a known producer of a variety of 2,5-diketopiperazines, including cyclo(L-Pro-L-Val)[5][6].
-
Achromobacter xylosoxidans: This bacterium has been shown to produce cyclo(L-Pro-L-Val) which exhibits inhibitory activity against aflatoxin production[7].
-
Streptomyces spp.: Members of this genus are prolific producers of secondary metabolites, and some strains have been found to synthesize cyclo(L-Pro-L-Val)[8].
Fungal Sources:
Fungi are also a rich source of cyclo(L-Pro-L-Val) and other diketopiperazines. Some key fungal producers include:
-
Aspergillus spp.: Various Aspergillus species, such as A. fumigatus and A. flavus, have been identified as sources of this compound[8].
-
Penicillium spp.: This genus is another significant contributor to the diversity of fungal diketopiperazines, including cyclo(L-Pro-L-Val).
-
Meyerozyma guilliermondii: This marine yeast has been reported to produce cyclo(L-Pro-L-Val), with production influenced by environmental stress conditions.
Quantitative Data on Production
While many studies have identified the presence of cyclo(L-Pro-L-Val) in microbial cultures, detailed quantitative data on production yields are not always extensively reported. The table below summarizes available quantitative information. It is important to note that production yields can vary significantly based on the microbial strain, culture conditions, and extraction methods.
| Microorganism | Compound | Yield/Concentration | Reference |
| Pseudomonas aurantiaca PB-St2 | Crude Metabolite Extract | 47 mg/100 mL (after 72h incubation at 32°C) | Assessment of Anticancer and Antimicrobial Potential of Bioactive Metabolites and Optimization of Culture Conditions of Pseudomonas aurantiaca PB-St2 for High Yields. Note: This is the yield of the crude extract, not purified cyclo(L-Pro-L-Val). |
| Bacillus amyloliquefaciens Y1 | cyclo(D-Pro-L-Val) | MIC of 250 µg/mL against Fusarium graminearum | Purification and antifungal characterization of Cyclo (D-Pro-L-Val) from Bacillus amyloliquefaciens Y1 against Fusarium graminearum to control head blight in wheat. Note: This is a measure of bioactivity (Minimum Inhibitory Concentration), not production yield. |
| Achromobacter xylosoxidans | cyclo(L-Pro-L-Val) | IC50 of 0.3 mg/mL for inhibition of NA accumulation | Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus. Note: This is a measure of bioactivity (Half-maximal Inhibitory Concentration), not production yield. |
Biosynthesis of Cyclo(L-Pro-L-Val)
The biosynthesis of cyclo(L-Pro-L-Val) in microorganisms is primarily carried out by two families of enzymes: Non-Ribosomal Peptide Synthetases (NRPSs) and Cyclodipeptide Synthases (CDPSs) .
Non-Ribosomal Peptide Synthetase (NRPS) Pathway
NRPSs are large, multi-domain enzymes that act as an assembly line to synthesize peptides without the involvement of ribosomes. The synthesis of a cyclodipeptide like cyclo(L-Pro-L-Val) by an NRPS typically involves the following steps:
-
Adenylation (A) domain: Selects and activates the specific amino acids (L-proline and L-valine) using ATP.
-
Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: The activated amino acid is covalently attached to the T domain via a phosphopantetheinyl arm.
-
Condensation (C) domain: Catalyzes the formation of the peptide bond between the two amino acids tethered to adjacent T domains.
-
Cyclization and Release: A terminal thioesterase (TE) or a specialized condensation domain catalyzes the intramolecular cyclization of the dipeptidyl intermediate, releasing the final cyclo(L-Pro-L-Val) product.
Caption: Generalized NRPS pathway for cyclo(L-Pro-L-Val) synthesis.
Cyclodipeptide Synthase (CDPS) Pathway
CDPSs represent a more direct route to cyclodipeptide synthesis. These enzymes utilize aminoacyl-tRNAs (aa-tRNAs), the same building blocks used in ribosomal protein synthesis, as their substrates. The general mechanism is as follows:
-
Binding of first aa-tRNA: The CDPS binds the first aa-tRNA (e.g., Pro-tRNAPro).
-
Acyl-enzyme intermediate formation: The aminoacyl group (proline) is transferred to a conserved serine residue in the enzyme's active site, forming a covalent acyl-enzyme intermediate.
-
Binding of second aa-tRNA: The second aa-tRNA (e.g., Val-tRNAVal) binds to the enzyme.
-
Dipeptidyl-enzyme formation: The second amino acid (valine) attacks the acyl-enzyme intermediate, forming a dipeptidyl-enzyme intermediate.
-
Cyclization and Release: The N-terminal amino group of the dipeptide attacks the ester bond, leading to intramolecular cyclization and the release of cyclo(L-Pro-L-Val).
Caption: Generalized CDPS pathway for cyclo(L-Pro-L-Val) synthesis.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the study of cyclo(L-Pro-L-Val) from microbial sources.
Fermentation and Extraction
This protocol describes the general procedure for culturing a microbial strain and extracting the cyclodipeptide.
Materials:
-
Microbial strain (e.g., Pseudomonas aurantiaca PB-St2)
-
Appropriate liquid culture medium (e.g., King's B broth)
-
Shaking incubator
-
Centrifuge and centrifuge bottles
-
Ethyl acetate
-
1N HCl
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Inoculum Preparation: Inoculate a single colony of the microbial strain into a small volume (e.g., 10 mL) of the chosen liquid medium. Incubate overnight under appropriate conditions (e.g., 32°C, 150 rpm).
-
Large-Scale Fermentation: Transfer the overnight culture to a larger volume of fresh medium (e.g., 5 L) to achieve a 1% (v/v) inoculum. Incubate for an optimized period (e.g., 72-96 hours) at the optimal temperature and agitation speed[9].
-
Cell Separation: Harvest the culture broth by centrifugation (e.g., 3,600 rpm for 40 minutes) to separate the supernatant from the cell pellet[9].
-
Solvent Extraction:
-
Drying and Concentration: Dry the combined ethyl acetate extract over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate to dryness using a rotary evaporator.
Caption: Workflow for the extraction of cyclo(L-Pro-L-Val).
Purification by Chromatography
The crude extract is a complex mixture and requires further purification to isolate cyclo(L-Pro-L-Val).
A. Column Chromatography (Initial Fractionation):
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of solvents with increasing polarity (e.g., starting with n-hexane and gradually increasing the proportion of ethyl acetate).
-
Procedure:
-
Dissolve the crude extract in a minimal amount of a suitable solvent.
-
Load the dissolved extract onto a pre-packed silica gel column.
-
Elute the column with the mobile phase gradient.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing the target compound.
-
B. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):
-
Column: C18 reversed-phase column (e.g., YMC-Pack ODS-A, 250 mm × 10 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of HPLC-grade methanol and water (often with a modifier like 0.1% acetic acid). The exact composition needs to be optimized based on analytical HPLC. For example, an isocratic elution with 30-40% methanol in water.
-
Flow Rate: Typically 3-5 mL/min.
-
Detection: UV detector at 210 nm.
-
Procedure:
-
Dissolve the semi-purified fraction from column chromatography in the mobile phase.
-
Inject the sample onto the preparative HPLC system.
-
Collect the peak corresponding to the retention time of cyclo(L-Pro-L-Val) as determined by analytical HPLC.
-
Remove the solvent from the collected fraction by rotary evaporation or lyophilization to obtain the pure compound.
-
Characterization by Spectroscopy
A. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Instrumentation: 400 or 500 MHz NMR spectrometer.
-
Expected ¹H NMR data (in CDCl₃):
-
The proton chemical shifts will be specific to the structure of cyclo(L-Pro-L-Val). Key signals include those for the alpha-protons of proline and valine, the side chain protons of valine (isopropyl group), and the protons of the proline ring.
-
-
Expected ¹³C NMR data (in CDCl₃):
-
Characteristic signals for the two carbonyl carbons of the diketopiperazine ring, the alpha-carbons of proline and valine, and the carbons of the respective side chains.
-
B. Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) is commonly used.
-
Expected Result: A prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 197.12. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition (C₁₀H₁₆N₂O₂).
Quantification by HPLC-DAD
Instrumentation:
-
HPLC system with a Diode Array Detector (DAD).
-
C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). For example:
-
0-4 min: 30% acetonitrile
-
4-17 min: Gradient to 60% acetonitrile
-
17-20 min: Hold at 60% acetonitrile
-
20-25 min: Return to 30% acetonitrile
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 22°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 210 nm.
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of pure cyclo(L-Pro-L-Val) at known concentrations.
-
Sample Preparation: Dilute the microbial extract to a concentration within the linear range of the standard curve.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Integrate the peak area corresponding to cyclo(L-Pro-L-Val) in the chromatograms of the standards and samples. Construct a calibration curve by plotting peak area versus concentration for the standards. Use the regression equation from the calibration curve to determine the concentration of cyclo(L-Pro-L-Val) in the samples.
Conclusion
Cyclo(L-Pro-L-Val) is a fascinating and biologically active cyclic dipeptide produced by a diverse range of bacteria and fungi. Understanding its natural sources, biosynthesis, and methods for its analysis is crucial for harnessing its potential in various applications, from agriculture to medicine. The protocols and information provided in this guide offer a solid foundation for researchers and professionals to further explore and utilize this promising natural product. Future research focusing on the optimization of production yields and the elucidation of specific biosynthetic gene clusters in high-producing strains will be instrumental in advancing the practical applications of cyclo(L-Pro-L-Val).
References
- 1. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 2. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the cyclic dipeptide cyclo(His-Pro) in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of Anticancer and Antimicrobial Potential of Bioactive Metabolites and Optimization of Culture Conditions of Pseudomonas aurantiaca PB-St2 for High Yields - PMC [pmc.ncbi.nlm.nih.gov]
